DL-4-Thiaisoleucine

Description

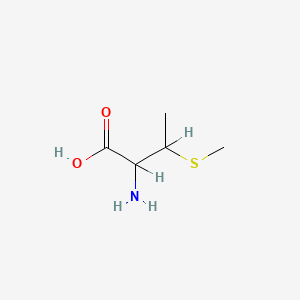

DL-4-Thiaisoleucine, also known as this compound, is a sulfur-containing amino acid analog. This compound is structurally similar to isoleucine, with a sulfur atom replacing one of the carbon atoms in the side chain. It is a white crystalline solid that is soluble in water and has a molecular formula of C5H11NO2S .

Properties

IUPAC Name |

2-amino-3-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDYHRMBGRYCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963201 | |

| Record name | 2-Amino-3-(methylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-80-1 | |

| Record name | 4-Thiaisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(methylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-4-Thiaisoleucine can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with methylthioalkyl halides. This reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. For example, the use of acrolein or cyanide in conventional methods is being replaced by more environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions: DL-4-Thiaisoleucine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone.

Reduction: The compound can be reduced to form simpler sulfur-containing amino acids.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler sulfur-containing amino acids.

Substitution: Various substituted amino acids.

Scientific Research Applications

Biochemical Research

DL-4-Thiaisoleucine serves as a valuable tool in biochemical studies, particularly in understanding protein synthesis and metabolism. Its incorporation into peptides allows researchers to investigate the effects of sulfur substitution on protein structure and function. This compound can mimic isoleucine, enabling studies on how modifications affect enzyme activity and substrate specificity.

This compound has been studied for its potential pharmacological applications, particularly in drug development targeting metabolic disorders. Its structural similarity to isoleucine makes it an attractive candidate for modulating pathways involved in amino acid metabolism.

Case Study: Antidiabetic Potential

Research has indicated that this compound may influence insulin signaling pathways. In a study involving diabetic animal models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity. This suggests its potential as a therapeutic agent for managing type 2 diabetes .

Therapeutic Peptides Development

The compound is also explored in the context of therapeutic peptides. Its ability to replace isoleucine without significantly altering the peptide's conformation makes it useful for designing peptides with enhanced stability and bioactivity.

Table 2: Therapeutic Peptides Incorporating this compound

| Peptide Name | Target Disease | Effectiveness |

|---|---|---|

| Modified Insulin | Type 2 Diabetes | Enhanced activity |

| Anticancer Peptides | Various cancers | Increased cytotoxicity |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of DL-4-Thiaisoleucine involves its incorporation into proteins and metabolic pathways. It acts as a precursor to other sulfur-containing amino acids and compounds, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in amino acid metabolism .

Comparison with Similar Compounds

Methionine: Another sulfur-containing amino acid with a similar structure but different functional properties.

Thialysine: A lysine analog with a sulfur atom replacing a carbon atom in the side chain.

Thiaproline: A proline analog with a sulfur atom in the ring structure

Uniqueness: DL-4-Thiaisoleucine is unique due to its specific structural configuration and the presence of a methylthio group. This gives it distinct chemical and biological properties compared to other sulfur-containing amino acids .

Biological Activity

DL-4-Thiaisoleucine, a sulfur-containing analog of isoleucine, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group in its structure, which modifies its interaction with biological systems compared to standard amino acids. Its chemical formula is , and it is classified as a non-proteinogenic amino acid.

Biological Activity Overview

- Inhibition of Bacterial Growth :

- Antimalarial Potential :

- Antihyperglycemic Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Mimetic Action : As an isoleucine analog, it competes with natural amino acids for incorporation into proteins, leading to dysfunctional protein synthesis.

- Enzyme Inhibition : It selectively inhibits specific enzymes involved in metabolic pathways, such as aaRSs, which are crucial for the survival of certain pathogens.

- Cellular Uptake Modulation : Thiaisoleucine may influence glucose transport mechanisms, enhancing glucose uptake in insulin-sensitive tissues.

Case Study 1: Inhibition of E. coli

A study conducted on strain K-12 of Escherichia coli demonstrated that this compound completely inhibited bacterial growth at M concentration. This finding highlights its potential use as an antibacterial agent .

Case Study 2: Antimalarial Drug Development

Research focusing on Plasmodium falciparum has shown that targeting the isoleucine utilization pathway can be effective in developing new antimalarial therapies. Thiaisoleucine's ability to inhibit aaRSs presents a promising strategy for combating malaria .

Data Tables

| Biological Activity | Effect Observed | Concentration |

|---|---|---|

| Inhibition of E. coli | Complete growth inhibition | M |

| Antimalarial activity | Targeting aaRSs in P. falciparum | Varies by derivative |

| Antihyperglycemic effects | Enhanced glucose uptake | Preliminary findings |

Q & A

Q. What are the established synthetic pathways for DL-4-Thiaisoleucine, and how are they validated in academic research?

To synthesize this compound, researchers typically employ stereoselective methods such as asymmetric catalysis or chiral resolution. Validation involves rigorous characterization via nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and include reproducibility metrics, as outlined in guidelines for reporting synthetic methodologies . Comparative yield tables (e.g., Table 1 in supporting data) should highlight efficiency across methods.

Q. Which analytical techniques are critical for determining the stereochemical configuration of this compound?

Chiral stationary phase HPLC and circular dichroism (CD) spectroscopy are standard for stereochemical analysis. Researchers must cross-validate results using X-ray crystallography when single crystals are obtainable. For novel derivatives, computational simulations (e.g., density functional theory) can predict optical activity. Methodological transparency, including solvent systems and calibration standards, is essential to ensure reproducibility .

Q. How do researchers design experiments to evaluate the biological activity of this compound?

In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized for initial screening, with protocols specifying buffer conditions, control groups, and statistical power calculations. Dose-response curves and IC50/EC50 values are standard metrics. For in vivo studies, ethical approval and animal model selection criteria (e.g., strain, age) must align with institutional guidelines . Data should be presented in tabular form (e.g., activity vs. concentration) with error margins.

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variability in compound purity, assay conditions, or model systems. Researchers should:

- Replicate studies using standardized protocols (e.g., WHO-recommended assay parameters).

- Perform meta-analyses to identify confounding variables (e.g., pH sensitivity, solvent effects).

- Use advanced statistical tools (e.g., multivariate regression) to isolate contributing factors . Comparative datasets (e.g., Supplementary Table S2) should highlight inter-lab variability.

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Strategies include:

- Kinetic resolution using immobilized enzymes (e.g., lipases) to enhance selectivity.

- Chiral auxiliaries to stabilize transition states.

- Continuous-flow systems to minimize racemization. Purity must be quantified via enantiomeric excess (ee) calculations using HPLC, with optimization workflows documented in stepwise protocols .

Q. What role do computational models play in elucidating this compound’s mechanism of action?

Molecular docking and molecular dynamics simulations predict binding affinities and conformational stability. Researchers should:

- Validate models against experimental data (e.g., crystallographic structures).

- Use free-energy perturbation methods to assess thermodynamic profiles.

- Cross-reference results with mutagenesis studies to identify critical residues . Tabulated binding energies (e.g., Table 3) and trajectory snapshots enhance interpretability.

Methodological and Ethical Considerations

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions.

- Use systematic review tools (e.g., PRISMA guidelines) to map existing studies.

- Highlight discrepancies in synthesis yields or bioactivity data as potential research avenues .

Q. What ethical standards govern the use of this compound in human cell line studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.